molecular formula C6H3Br2Cl B1299774 1,4-Dibromo-2-chlorobenzene CAS No. 3460-24-0

1,4-Dibromo-2-chlorobenzene

Cat. No.: B1299774
CAS No.: 3460-24-0
M. Wt: 270.35 g/mol
InChI Key: LOWQAATYMJIWOG-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-chlorobenzene is an organic compound with the molecular formula C6H3Br2Cl. It is a derivative of benzene, where two bromine atoms and one chlorine atom are substituted at the 1, 4, and 2 positions, respectively. This compound is part of the broader class of bromochlorobenzenes, which are mixed aryl halides containing both bromine and chlorine substituents on a benzene ring .

Biochemical Analysis

Biochemical Properties

1,4-Dibromo-2-chlorobenzene plays a role in biochemical reactions primarily due to its halogenated aromatic structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo electrophilic aromatic substitution reactions, where it interacts with nucleophiles such as hydroxide ions or water. These interactions can lead to the formation of different substituted benzene derivatives . The compound’s halogen atoms can also participate in halogen bonding, influencing the binding affinity and specificity of enzymes and proteins.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression. Additionally, it can interfere with cellular metabolism by inhibiting or activating specific enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in detoxification processes, such as cytochrome P450 enzymes, by forming stable complexes with the enzyme’s active site. This inhibition can result in the accumulation of toxic metabolites and subsequent cellular damage . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have different biochemical properties and effects on cells. In in vitro and in vivo studies, the compound’s temporal effects can be monitored by assessing changes in cellular function, gene expression, and metabolic activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic or adverse effects, such as liver and kidney damage, oxidative stress, and inflammation. Threshold effects can be observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular and physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates and metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its toxicity and overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

1,4-Dibromo-2-chlorobenzene can be synthesized through various methods. One common synthetic route involves the bromination of 2-chlorobenzene. The reaction typically employs bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include elevated temperatures to facilitate the substitution reaction .

Industrial production methods may involve the use of more efficient and scalable processes. For instance, the Sandmeyer reaction, which involves the diazotization of 2-chloroaniline followed by bromination, is a well-known method for producing bromochlorobenzenes .

Chemical Reactions Analysis

1,4-Dibromo-2-chlorobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-1,4-dibromobenzene .

Scientific Research Applications

1,4-Dibromo-2-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology and Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential biological activities.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

1,4-Dibromo-2-chlorobenzene can be compared with other bromochlorobenzenes, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,4-dibromo-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2Cl/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWQAATYMJIWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369182
Record name 1,4-dibromo-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3460-24-0
Record name 1,4-dibromo-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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